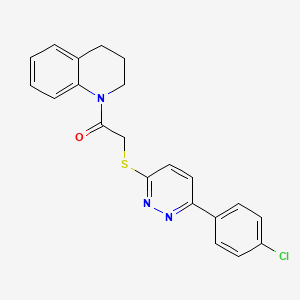

![molecular formula C12H11ClN4O2S B2488756 5-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide CAS No. 933006-32-7](/img/structure/B2488756.png)

5-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide involves multiple steps, including the use of ester ethoxycarbonylhydrazones with primary amines and subsequent reactions to introduce specific substituents. For example, Bektaş et al. (2010) describe the synthesis of 1,2,4-triazole derivatives with antimicrobial activities, highlighting the methods applicable to similar compounds (Bektaş et al., 2010).

Molecular Structure Analysis

Molecular structure analysis, including single-crystal X-ray diffraction and theoretical calculations (HF and DFT), provides insights into the geometric and electronic structure of related triazole derivatives. Gumus et al. (2018) conducted a detailed study on the structural features of a triazolo benzoxadiazocine compound, revealing the intricate details of molecular geometry and electronic properties (Gumus et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of this compound and related compounds includes their ability to undergo various transformations, such as cyclization and the formation of Schiff bases. These reactions are essential for modifying the compound's structure and enhancing its biological activity. Bekircan et al. (2015) explored the synthesis and enzymatic inhibition properties of novel heterocyclic compounds derived from triazolylacetohydrazide, demonstrating the compound's versatility (Bekircan et al., 2015).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are typically determined through experimental techniques such as X-ray crystallography, as demonstrated by Wu et al. (2022), who investigated the crystal and molecular structure of a triazolo quinazolinone derivative (Wu et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are integral to the compound's application in synthesis and drug development. The thermal decomposition and reaction mechanisms of related sym-triazines, as studied by Dovlatyan et al. (1980), provide insights into the stability and reactivity patterns that may apply to the compound of interest (Dovlatyan & Dovlatyan, 1980).

Applications De Recherche Scientifique

Anticonvulsant Activities of Triazolo[4,3-c]pyrimidine Derivatives

A study focused on the design, synthesis, and evaluation of anticonvulsant activities of novel 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives. These compounds were tested in vivo using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, revealing that certain derivatives exhibited high activity and potency, potentially offering new therapeutic interventions for seizure disorders (Wang, Piao, Zhang, & Quan, 2015).

Anticancer Potential of Triazole Derivatives

Research into the synthesis and evaluation of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives revealed their anticancer activity against a variety of cancer cell lines. This study highlights the potential of such triazole derivatives in developing new anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Novel Synthesis Approaches and Chemical Properties

The synthesis of triazolo[1,5-a]triazin-7-ones and highly functionalized [1,2,4]triazoles demonstrated novel synthetic pathways and unexpected chemical transformations. These findings contribute to the broader understanding of triazole chemistry and its potential applications in various fields of scientific research (Heras, Font, Linden, & Villalgordo, 2003).

Mécanisme D'action

Target of Action

The compound, also known as 5-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide, is a synthetic derivative that has been found to have potential biological activity .

Mode of Action

Similar compounds have been found to inhibit key enzymes or receptors, leading to a disruption in the normal functioning of cells . This interaction with its targets can lead to changes in cellular processes, potentially contributing to its biological activity .

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties would impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have shown cytotoxic activities against selected human cancer cell lines , suggesting that this compound may also have potential anticancer activity.

Orientations Futures

Research into triazoles and benzamides is ongoing, with many potential applications in fields such as medicine and materials science. Future research may focus on developing new synthetic methods, exploring new applications, and improving our understanding of these compounds’ biological activities .

Propriétés

IUPAC Name |

5-chloro-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O2S/c1-19-9-3-2-7(13)6-8(9)10(18)14-11-15-16-12-17(11)4-5-20-12/h2-3,6H,4-5H2,1H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWHXRKRTBARLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C3N2CCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2488676.png)

![Pyridin-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2488682.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride](/img/structure/B2488683.png)

![Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate](/img/structure/B2488688.png)

![1-(Azepan-1-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2488690.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2488695.png)